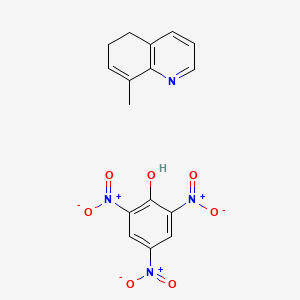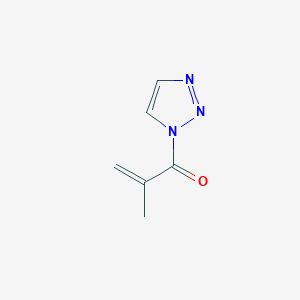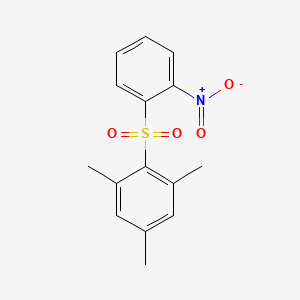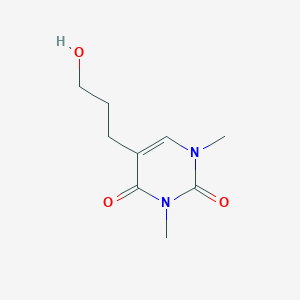
Lanthanum--nickel (2/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum–nickel (2/3) can be synthesized using several methods, including the sol-gel method, high-energy ball milling, and hydrothermal processes . The sol-gel method involves using citric acid as a chelating agent, followed by calcination at high temperatures to obtain the desired nanocomposite . High-energy ball milling and hydrothermal processes are also employed to produce ultrafine powders and nanopowders of lanthanum–nickel (2/3) .
Industrial Production Methods: In industrial settings, lanthanum–nickel (2/3) is typically produced through the electrowinning process in lithium chloride-potassium chloride eutectic melts . This method involves the reduction of lanthanum and nickel salts in a molten salt medium, resulting in the formation of the intermetallic compound.
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum–nickel (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation . It can be oxidized by air at temperatures above 200°C and reacts with hydrochloric acid, sulfuric acid, or nitric acid at temperatures above 20°C .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum–nickel (2/3) include hydrogen, oxygen, and various acids . The compound can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions . Conversely, hydrogen can be released by decreasing the pressure or increasing the temperature .
Major Products Formed: The major products formed from reactions involving lanthanum–nickel (2/3) include lanthanum oxide, nickel oxide, and various hydrides . These products are often used in further chemical processes or as catalysts in industrial applications.
Aplicaciones Científicas De Investigación
Lanthanum–nickel (2/3) has a wide range of scientific research applications. It is used as a catalyst for hydrogenation reactions, hydrogen storage, and in the dry reforming of methane to produce hydrogen-rich syngas . Additionally, it is employed in the degradation of pollutants such as rhodamine B, showcasing its potential in environmental applications . The compound’s unique properties make it valuable in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism by which lanthanum–nickel (2/3) exerts its effects involves its ability to absorb and release hydrogen. The compound forms hydrides by absorbing hydrogen atoms into its crystal lattice, which can then be released under specific conditions . This reversible hydrogen storage capability is crucial for its use in hydrogen storage and fuel cell applications .
Comparación Con Compuestos Similares
Lanthanum–nickel (2/3) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum nickel (LaNi), and lanthanum nickel oxide (LaNiO3) . These compounds share similar properties, such as hydrogen storage capacity and catalytic activity, but differ in their crystal structures and specific applications. Lanthanum–nickel (2/3) is unique due to its specific CaCu5 crystal structure and its ability to form stable hydrides .
List of Similar Compounds:- Lanthanum pentanickel (LaNi5)
- Lanthanum nickel (LaNi)
- Lanthanum nickel oxide (LaNiO3)
- Lanthanum nickel (2/7) (La2Ni7)
- Lanthanum nickel (2/3) (La2Ni3)
Propiedades
Número CAS |
59458-77-4 |
|---|---|
Fórmula molecular |
La2Ni3 |
Peso molecular |
453.891 g/mol |
Nombre IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/2La.3Ni |
Clave InChI |
JPXXDIRIQZVTLP-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[La].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)


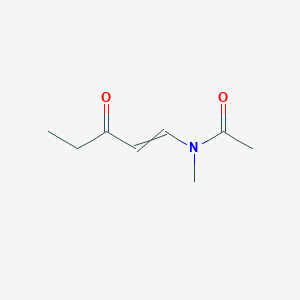
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
